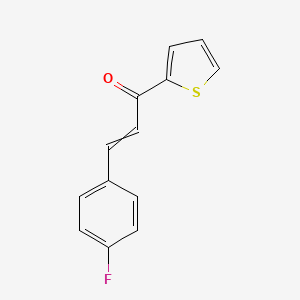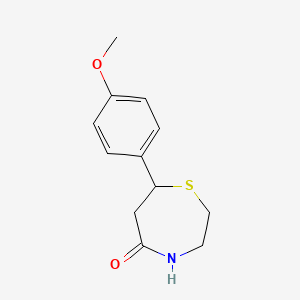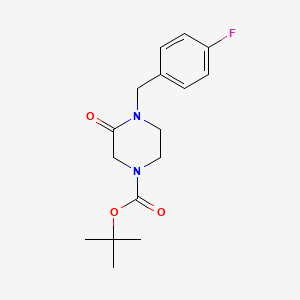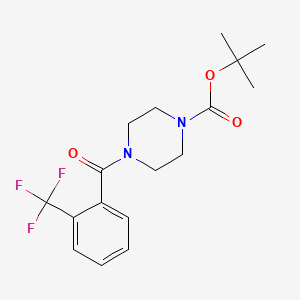![molecular formula C12H15BrO2 B8683845 2-[(3-bromophenyl)methoxy]oxane](/img/structure/B8683845.png)
2-[(3-bromophenyl)methoxy]oxane
描述
2-[(3-bromophenyl)methoxy]oxane is an organic compound that features a bromobenzene core with a tetrahydropyranyloxymethyl group attached to the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methoxy]oxane typically involves the protection of a hydroxyl group with a tetrahydropyranyl (THP) group, followed by bromination of the benzene ring. One common method involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Bromination: The protected compound is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-[(3-bromophenyl)methoxy]oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminobenzene derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
科学研究应用
2-[(3-bromophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(3-bromophenyl)methoxy]oxane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Bromobenzene: A simpler compound with a bromine atom directly attached to the benzene ring.
Tetrahydropyranyloxymethylbenzene: Similar structure but without the bromine atom.
Phenyl Bromide: Another name for bromobenzene, used in similar reactions.
Uniqueness
2-[(3-bromophenyl)methoxy]oxane is unique due to the presence of both the tetrahydropyranyloxymethyl group and the bromine atom. This combination allows for selective reactions at different sites on the molecule, providing versatility in synthetic applications.
属性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
2-[(3-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9H2 |
InChI 键 |
APXXXQKNVOEDCU-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC2=CC(=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B8683777.png)

![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B8683793.png)









